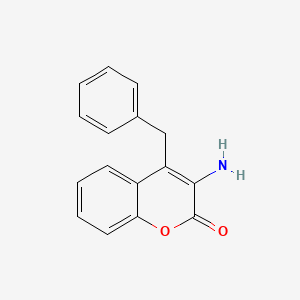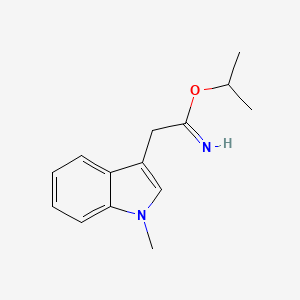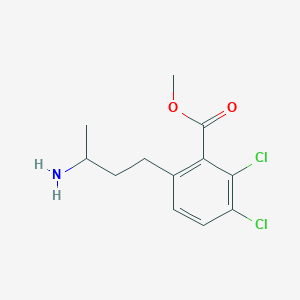
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a dichlorinated benzene ring, and an aminobutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate typically involves the esterification of 6-(3-aminobutyl)-2,3-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The aminobutyl side chain can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The aminobutyl side chain may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)triethoxysilane: An aminosilane used in surface functionalization.
3-Aminobutanoic acid methyl ester: Used as a chemical intermediate in the synthesis of substituted piperidinones.
(3-aminobutyl)(methyl)[2-(2-methyl-1,3-benzoxazol-6-yl)ethyl]amine: Contains similar functional groups and is used in various chemical applications.
Uniqueness
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate is unique due to the presence of both the dichlorinated benzene ring and the aminobutyl side chain. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Número CAS |
137654-91-2 |
|---|---|
Fórmula molecular |
C12H15Cl2NO2 |
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-7(15)3-4-8-5-6-9(13)11(14)10(8)12(16)17-2/h5-7H,3-4,15H2,1-2H3 |
Clave InChI |
NHMTVJOEICYSPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=C(C(=C(C=C1)Cl)Cl)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)

![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)


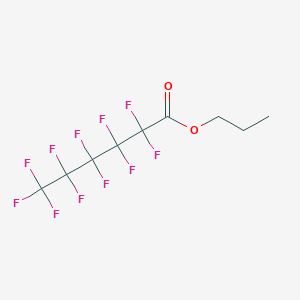
![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
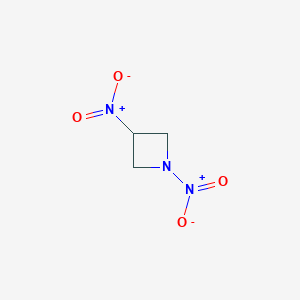
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
